

Crystal Structure of 3-Hydroxy-2-naphthaldehyde: A Review of Available Crystallographic Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Hydroxy-2-naphthaldehyde**

Cat. No.: **B1580702**

[Get Quote](#)

An in-depth analysis of the crystallographic data for **3-Hydroxy-2-naphthaldehyde** reveals a notable absence of a publicly available, fully determined crystal structure for the compound itself. Extensive searches of chemical and crystallographic databases have not yielded a Crystallographic Information File (CIF) or a dedicated structural report for this specific molecule. However, significant structural information is available for its isomer, 2-hydroxy-1-naphthaldehyde, and for metal complexes derived from **3-Hydroxy-2-naphthaldehyde**. This guide presents a comprehensive overview of this related data to provide valuable insights for researchers, scientists, and drug development professionals.

Introduction to 3-Hydroxy-2-naphthaldehyde

3-Hydroxy-2-naphthaldehyde is an organic compound with the chemical formula $C_{11}H_8O_2$ and a molecular weight of 172.18 g/mol .^[1] It belongs to the class of naphthaldehydes, featuring a naphthalene core substituted with a hydroxyl (-OH) group at the 3-position and an aldehyde (-CHO) group at the 2-position. This substitution pattern allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen, a key feature influencing its chemical and physical properties.^[2] The molecule is a versatile precursor in the synthesis of Schiff bases and their metal complexes, which have applications in catalysis and materials science.

Crystallographic Analysis of a Related Isomer: 2-Hydroxy-1-naphthaldehyde

While the crystal structure of **3-Hydroxy-2-naphthaldehyde** remains elusive in public databases, a detailed single-crystal X-ray diffraction study has been reported for its isomer, 2-hydroxy-1-naphthaldehyde.^{[3][4]} Understanding the crystal packing and intermolecular interactions of this closely related molecule can offer valuable predictions for the behavior of the 3-hydroxy isomer.

Quantitative Crystallographic Data

The crystallographic data for 2-hydroxy-1-naphthaldehyde is summarized in the table below.^[3]

Parameter	Value
Chemical Formula	C ₁₁ H ₈ O ₂
Molecular Weight	172.18 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	5.630(1)
b (Å)	9.341(2)
c (Å)	15.531(3)
α (°)	90
β (°)	98.40(1)
γ (°)	90
Volume (Å ³)	808.0(3)
Z	4
Calculated Density (g/cm ³)	1.415

Experimental Protocol: Synthesis and Crystallization of 2-Hydroxy-1-naphthaldehyde

The synthesis of 2-hydroxy-1-naphthaldehyde can be achieved via the Reimer-Tiemann reaction.[\[5\]](#)

Synthesis:

- In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve β -naphthol in ethanol.
- Add an aqueous solution of sodium hydroxide and heat the mixture.
- Slowly add chloroform to the solution while maintaining a gentle reflux.
- After the addition is complete, continue stirring for an additional hour.
- Remove the ethanol and excess chloroform by distillation.
- Acidify the residue with hydrochloric acid until the solution is acidic to Congo red paper.
- The product separates as a dark oil. Isolate the oil and wash it with hot water.
- Purify the crude product by vacuum distillation.

Crystallization: Single crystals suitable for X-ray diffraction can be obtained by recrystallization of the purified product from ethanol.

Experimental Protocol: Single Crystal X-ray Diffraction

The determination of the crystal structure of 2-hydroxy-1-naphthaldehyde involves the following general steps:[\[6\]](#)

Data Collection:

- A suitable single crystal is mounted on a goniometer head.
- The crystal is placed in a stream of cold nitrogen to maintain a stable temperature.

- X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a detector.
- A series of diffraction images are collected as the crystal is rotated.

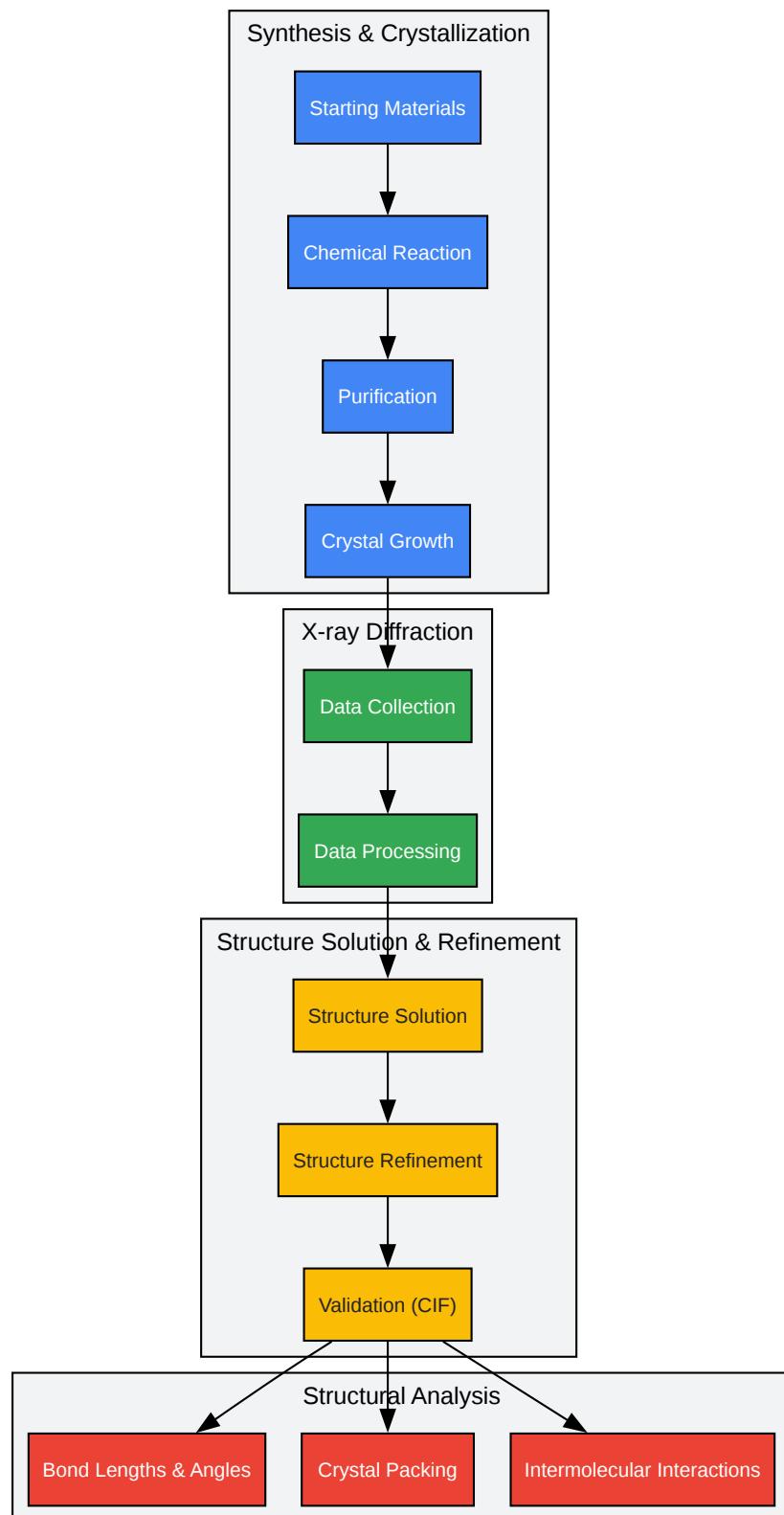
Structure Solution and Refinement:

- The collected diffraction data are processed to determine the unit cell parameters and space group.
- The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- The structural model is refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.
- Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Crystallographic Analysis of a 3-Hydroxy-2-naphthaldehyde Derivative

Although the crystal structure of the parent aldehyde is not available, the structure of a copper(II) complex of a Schiff base derived from **3-Hydroxy-2-naphthaldehyde** has been determined. This provides insight into the coordination chemistry and solid-state behavior of this ligand system.

Quantitative Crystallographic Data for bis(N-i-propyl-3-hydroxy-2-naphthaldiminato)copper(II)

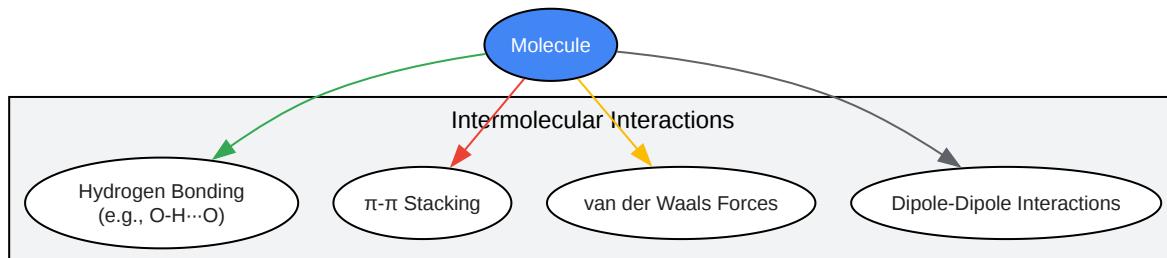

The crystallographic data for this complex is presented below.

Parameter	Value
Chemical Formula	C ₃₀ H ₃₀ CuN ₂ O ₄
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	19.3813(16)
b (Å)	6.7559(6)
c (Å)	18.7371(15)
β (°)	106.241(1)
Volume (Å ³)	2355.5(3)
Z	4

Visualizations

Experimental Workflow for Crystal Structure Determination

The general workflow for determining a crystal structure is outlined below.



[Click to download full resolution via product page](#)

Caption: General workflow for single-crystal X-ray diffraction analysis.

Key Intermolecular Interactions in Molecular Crystals

The packing of molecules in a crystal is governed by various intermolecular interactions.

[Click to download full resolution via product page](#)

Caption: Common intermolecular interactions in organic crystals.

Conclusion

While a definitive crystal structure for **3-Hydroxy-2-naphthaldehyde** is not currently available in the public domain, analysis of its isomer, 2-hydroxy-1-naphthaldehyde, and a copper(II) complex provides significant structural insights. The data for the isomer reveals a monoclinic crystal system, and it is reasonable to anticipate that **3-Hydroxy-2-naphthaldehyde** would also exhibit strong intermolecular hydrogen bonding in its crystal lattice. The successful structure determination of a metal complex highlights the compound's utility as a ligand. Further research is warranted to crystallize and structurally characterize **3-Hydroxy-2-naphthaldehyde** to fully understand its solid-state properties and to aid in the rational design of new materials and drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Hydroxynaphthalene-2-carbaldehyde | C11H8O2 | CID 315482 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-2-naphthaldehyde | 581-71-5 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Hydroxy-1-naphthaldehyde | C11H8O2 | CID 12819 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystal Structure of 3-Hydroxy-2-naphthaldehyde: A Review of Available Crystallographic Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580702#3-hydroxy-2-naphthaldehyde-crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com